3-Oxopropanenitrile

Description

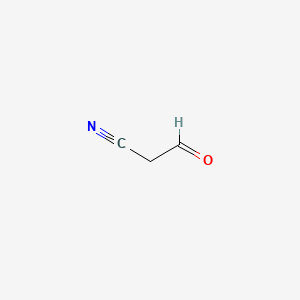

Structure

3D Structure

Properties

IUPAC Name |

3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c4-2-1-3-5/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMOYIXZGHJMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210639 | |

| Record name | Cyanoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6162-76-1 | |

| Record name | Cyanoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006162761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Oxopropanenitrile IUPAC name and synonyms

An In-depth Technical Guide to 3-Oxopropanenitrile

For researchers, scientists, and drug development professionals, this compound and its derivatives are pivotal building blocks in organic synthesis, particularly in the construction of heterocyclic compounds with potential pharmacological activities. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis methodologies, and applications.

Nomenclature and Identification

The compound with the chemical structure NCCH₂CHO is systematically named This compound according to IUPAC nomenclature.[1][2] It is also widely known by its common synonym, Cyanoacetaldehyde .[2][3] Due to its bifunctional nature, containing both a nitrile and an aldehyde group, it is classified as a β-ketonitrile.[3]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Cyanoacetaldehyde, Propanenitrile, 3-oxo- |

| CAS Number | 6162-76-1[2][4] |

| Molecular Formula | C₃H₃NO[3][4] |

| InChI Key | ZMMOYIXZGHJMNI-UHFFFAOYSA-N[2] |

| SMILES | C(C=O)C#N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Weight | 69.06 g/mol [2][3] |

| Density | 1.0 ± 0.1 g/cm³[4] |

| Boiling Point | 166.2 ± 23.0 °C at 760 mmHg[4] |

| Flash Point | 54.3 ± 22.6 °C[4] |

| Exact Mass | 69.021463719 Da[2] |

| Monoisotopic Mass | 69.021463719 Da[2] |

| Topological Polar Surface Area | 40.9 Ų[2] |

| Complexity | 68.2[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 1[2] |

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis due to its reactive carbonyl and nitrile functionalities.[3] It participates in a variety of chemical transformations, including nucleophilic additions, condensation reactions, and cyclizations.[3][5]

General Synthesis Methods

Several synthetic routes to this compound and its derivatives have been developed:

-

Electrophilic Cyanoacetylation : This method involves the direct introduction of the cyanoacetyl group onto heterocyclic and aromatic systems.[6] A common approach is the in-situ generation of a mixed anhydride from cyanoacetic acid and another anhydride, such as acetic or trifluoroacetic anhydride, which then undergoes electrophilic attack on the substrate.[6]

-

Condensation Reactions : These reactions represent a fundamental strategy for constructing the β-ketonitrile framework. They typically involve the reaction of a nitrile precursor with a carbonyl compound or its derivative.[3][5]

-

From α-Haloketones : The reaction of α-haloketones with cyanide ions is another method for the synthesis of 3-oxopropanenitriles.[3]

-

Oxidative Cyclization Reactions : Manganese(III) acetate can mediate the cyclization of 3-oxopropanenitriles with conjugated alkenes to form 4,5-dihydrofuran-3-carbonitriles.[3]

Key Reactions

This compound is a key reactant in several important name reactions and synthetic transformations:

-

Gewald Reaction : It is a cornerstone of heterocyclic chemistry as a key reactant in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[3]

-

Synthesis of Heterocycles : Its derivatives are extensively used as precursors for the synthesis of a wide variety of heterocyclic systems, including pyridines, pyrans, thiazolines, and thiadiazoles.[3]

Experimental Protocols

While a specific protocol for the synthesis of the parent this compound is not detailed in the provided results, a representative procedure for a derivative, 3-(Azepan-1-yl)-3-oxopropanenitrile , is outlined below. This protocol is optimized for a multi-kilogram scale.[7]

Overall Reaction: This synthesis is a one-step nucleophilic acyl substitution where ethyl cyanoacetate is directly amidated with azepane.[7]

Materials and Equipment:

-

100 L glass-lined reactor

-

Toluene

-

Ethyl cyanoacetate

-

Azepane

-

2 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Isopropanol

-

n-Heptane

Procedure:

-

Reactor Setup and Reagent Charging: 1.1. Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.[7] 1.2. Charge the reactor with toluene (50 L).[7] 1.3. Add ethyl cyanoacetate (10.0 kg, 88.4 mol) to the reactor with moderate stirring.[7] 1.4. Slowly add azepane (9.6 kg, 96.8 mol) to the reactor over 30 minutes, maintaining the internal temperature below 40 °C.[7]

-

Reaction: 2.1. Heat the reaction mixture to reflux (approximately 110 °C).[7] 2.2. Maintain reflux for 12 hours, monitoring the reaction progress by HPLC until the consumption of ethyl cyanoacetate is complete (<1% remaining).[7]

-

Work-up and Extraction: 3.1. Cool the reaction mixture to room temperature (20-25 °C).[7] 3.2. Transfer the mixture to a 200 L extractor.[7] 3.3. Wash the organic phase sequentially with 2 M Hydrochloric Acid (50 L), Saturated Sodium Bicarbonate solution (50 L), and Brine (50 L).[7] 3.4. Separate the organic layer and dry it over anhydrous magnesium sulfate (5.0 kg).[7] 3.5. Filter the drying agent and wash the filter cake with toluene (10 L).[7]

-

Solvent Evaporation and Product Isolation (Crude): 4.1. Concentrate the combined organic filtrates under reduced pressure to obtain a crude oil.[7]

-

Purification by Recrystallization: 5.1. Transfer the crude product to a clean 100 L crystallizer.[7] 5.2. Add isopropanol (20 L) and heat to 50-60 °C with stirring until all solid dissolves.[7] 5.3. Slowly add n-heptane (40 L) while maintaining the temperature.[7] 5.4. Cool the mixture slowly to 0-5 °C over 4 hours to induce crystallization.[7]

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in medicinal chemistry for the creation of novel molecules with potential pharmacological activities.[3] Research has indicated that some derivatives exhibit biological activities, including antimicrobial and anticancer properties.[5] Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents.[5] Furthermore, some compounds derived from this compound have been shown to inhibit specific enzymes involved in metabolic pathways.[5]

Visualizations

Synthesis Workflow: Electrophilic Cyanoacetylation

The following diagram illustrates the general workflow for the synthesis of heterocyclic 3-oxopropanenitriles via electrophilic cyanoacetylation.

Caption: Electrophilic cyanoacetylation workflow for heterocyclic 3-oxopropanenitriles.

References

- 1. CID 20771443 | C3H2NO+ | CID 20771443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyanoacetaldehyde | C3H3NO | CID 151404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]

- 4. This compound | CAS#:6162-76-1 | Chemsrc [chemsrc.com]

- 5. Buy this compound | 6162-76-1 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

3-Oxopropanenitrile: A Comprehensive Technical Guide

CAS Number: 6162-76-1

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on 3-Oxopropanenitrile, also known as cyanoacetaldehyde. This versatile building block is instrumental in the synthesis of a wide array of heterocyclic compounds, offering significant potential in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a highly reactive, colorless liquid with a strong odor.[1] Its bifunctional nature, containing both a ketone and a nitrile group, makes it a valuable intermediate in organic synthesis.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 6162-76-1 | [2][3] |

| Molecular Formula | C₃H₃NO | [3][4] |

| Molecular Weight | 69.06 g/mol | [2][3] |

| Boiling Point | 166.2 ± 23.0 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Flash Point | 54.3 ± 22.6 °C | [5] |

| InChI Key | ZMMOYIXZGHJMNI-UHFFFAOYSA-N | [3] |

| SMILES | N#CCC=O | [4] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound and its derivatives have been established, each with distinct advantages. Key methodologies are detailed below.

Lithium-Mediated Cyanation

This method involves the deprotonation of acetonitrile with a strong base like n-butyllithium to form a highly nucleophilic lithiated nitrile species. This intermediate readily reacts with electrophilic carbonyl compounds, such as methyl esters, to yield this compound derivatives.[2]

Experimental Protocol:

-

To a solution of acetonitrile in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of n-butyllithium dropwise.

-

Stir the resulting mixture at -78°C for 30 minutes to ensure complete formation of the lithiated nitrile.

-

Add the desired methyl carboxylate ester dropwise to the reaction mixture.

-

Allow the reaction to proceed at -78°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.[2]

Electrophilic Cyanoacetylation of Heterocycles

This approach provides a direct route to introduce the cyanoacetyl group onto various heterocyclic and aromatic systems. A common strategy involves the in situ generation of a mixed anhydride from cyanoacetic acid and an anhydride like acetic or trifluoroacetic anhydride, which then acts as the electrophilic acylating agent.[3]

Experimental Protocol:

-

To a solution of the heterocyclic substrate in a suitable solvent (e.g., dichloromethane), add cyanoacetic acid and an anhydride (e.g., trifluoroacetic anhydride).

-

Optionally, a Lewis acid catalyst such as magnesium perchlorate hexahydrate can be added to enhance the reaction rate.[3]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the heterocyclic this compound.[6]

Caption: General workflow for the synthesis and purification of this compound derivatives.

Chemical Reactivity and Applications

This compound is a key precursor in the synthesis of a multitude of heterocyclic compounds due to its reactive carbonyl and nitrile functionalities.[2][3]

The Gewald Reaction

A cornerstone of its application is the Gewald reaction, a multicomponent reaction that provides an efficient route to highly substituted 2-aminothiophenes.[3][7] These thiophene derivatives are important scaffolds in medicinal chemistry. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as this compound, in the presence of elemental sulfur and a base.[7][8]

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[8] The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the 2-aminothiophene ring.[8]

Caption: Simplified signaling pathway of the Gewald reaction for 2-aminothiophene synthesis.

Synthesis of Other Heterocycles

Beyond the Gewald reaction, this compound and its derivatives are employed in the synthesis of a variety of other heterocyclic systems, including:

-

Pyridines and Pyrimidines: Through condensation reactions with compounds like ureas and guanidines.

-

Pyrans and Thiazoles: Via cyclization reactions involving different reagents and conditions.[3]

-

Thiadiazoles and Triazoles: Used as a building block for more complex fused heterocyclic systems.[2]

Biological Activity

Derivatives of this compound have garnered significant interest in drug discovery due to their diverse biological activities. Research has indicated potential applications in the following areas:

-

Antimicrobial Properties: Certain derivatives have demonstrated efficacy against various bacterial and fungal strains.[2]

-

Anticancer Activity: Some analogs have exhibited cytotoxic effects on cancer cell lines, suggesting potential as novel anticancer agents.[2]

-

Enzyme Inhibition: Studies have shown that some compounds derived from this compound can inhibit specific enzymes involved in various metabolic pathways.[2]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is routinely performed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands include a strong nitrile (C≡N) stretch and a sharp carbonyl (C=O) stretch.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the proton environment, including the characteristic signals for the methylene protons adjacent to the carbonyl and nitrile groups.[3]

-

¹³C-NMR: Confirms the carbon skeleton, showing distinct resonances for the carbonyl carbon, the nitrile carbon, and the methylene carbon.

-

Safety and Handling

References

- 1. Cas 6162-76-1,cyanoacetaldehyde | lookchem [lookchem.com]

- 2. Buy this compound | 6162-76-1 [smolecule.com]

- 3. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]

- 4. 6162-76-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS#:6162-76-1 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Molecular Structure of Cyanoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetaldehyde (C₃H₃NO) is a molecule of significant interest in the fields of prebiotic chemistry and organic synthesis.[1][2][3][4] Its role as a key precursor in the formation of pyrimidine nucleobases, fundamental components of ribonucleic acid (RNA), positions it as a crucial subject of study for understanding the origins of life.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular structure of cyanoacetaldehyde, detailing its conformational isomers, geometric parameters, and spectroscopic properties. The document also outlines experimental protocols for its synthesis and its involvement in prebiotic pathways, offering valuable insights for researchers in organic chemistry, astrochemistry, and drug development.

Molecular Structure and Conformational Analysis

Cyanoacetaldehyde is a simple, acyclic molecule containing a cyano group and an aldehyde functional group. Rotational spectroscopy studies have revealed that cyanoacetaldehyde exists as a mixture of two stable conformers in the gas phase.[5] These conformers, denoted as Conformer I and Conformer II, arise from the rotation around the central C-C single bond.

Computational studies utilizing Density Functional Theory (DFT) have provided detailed insights into the geometries of these conformers. The key distinction between the two lies in the dihedral angle between the cyano and aldehyde groups.

Table 1: Calculated Geometric Parameters of Cyanoacetaldehyde Conformers

| Parameter | Conformer I (cis/syn) | Conformer II (trans/anti) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.516 | 1.518 |

| C2-C3 | 1.468 | 1.467 |

| C3≡N4 | 1.158 | 1.158 |

| C1=O5 | 1.213 | 1.214 |

| C1-H6 | 1.111 | 1.110 |

| C2-H7 | 1.096 | 1.095 |

| C2-H8 | 1.096 | 1.095 |

| Bond Angles (°) ** | ||

| ∠C2-C1=O5 | 124.2 | 125.1 |

| ∠H6-C1=O5 | 119.9 | 119.3 |

| ∠C1-C2-C3 | 110.8 | 109.9 |

| ∠H7-C2-H8 | 107.9 | 107.9 |

| ∠C2-C3≡N4 | 178.9 | 179.3 |

| Dihedral Angle (°) ** | ||

| ∠O5=C1-C2-C3 | 0.0 | 180.0 |

Data sourced from DFT calculations by Ballotta et al. (2021).[5]

Conformer I adopts a cis or syn arrangement where the oxygen and nitrogen atoms are on the same side of the C1-C2 bond. Conformer II has a trans or anti arrangement with these atoms on opposite sides. Computational studies suggest that the two conformers have comparable stability.[6]

Spectroscopic Properties

Rotational Spectroscopy

Microwave spectroscopy has been instrumental in the identification and characterization of the two conformers of cyanoacetaldehyde. The experimentally determined rotational constants provide precise information about the moments of inertia of the molecules, which in turn are directly related to their geometric structure.

Table 2: Experimental Rotational Constants of Cyanoacetaldehyde Conformers (MHz)

| Constant | Conformer I | Conformer II |

| A | 10025.758(15) | 20387.134(12) |

| B | 3450.4882(40) | 2911.3725(22) |

| C | 2601.7458(31) | 2558.1009(20) |

Data from Margulès et al. (2012).

Vibrational Spectroscopy

Table 3: Predicted Infrared Absorption Frequencies for Cyanoacetaldehyde

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C≡N stretch | Cyano | 2200 - 2260 |

| C=O stretch | Aldehyde | 1720 - 1740 |

| C-H stretch (aldehyde) | Aldehyde | 2720 - 2820 |

| C-H stretch (alkane) | Methylene | 2850 - 2960 |

| C-C stretch | 1000 - 1250 | |

| C-H bend | Methylene/Aldehyde | 1350 - 1470 |

Prebiotic Synthesis of Pyrimidines

Cyanoacetaldehyde is a key intermediate in plausible prebiotic pathways to pyrimidine nucleobases, such as cytosine. The reaction of cyanoacetaldehyde with urea is a widely studied example.[1][2][3][4]

The proposed mechanism involves the initial reaction of cyanoacetaldehyde with urea to form an N-carbamoyl-β-aminopropenal intermediate. This is followed by a cyclization reaction and subsequent dehydration and oxidation to yield cytosine.

Experimental Protocols

Synthesis of Cyanoacetaldehyde via Hydrolysis of its Diethyl Acetal

A common laboratory synthesis of cyanoacetaldehyde involves the preparation of its more stable diethyl acetal, followed by hydrolysis to yield the free aldehyde.

Step 1: Synthesis of Cyanoacetaldehyde Diethyl Acetal [7]

-

A suspension of the sodium salt of β-hydroxyacrylonitrile in a suitable organic solvent (e.g., toluene) is prepared.

-

A solution of hydrogen chloride in ethanol is added to the suspension.

-

The reaction mixture is stirred at room temperature.

-

The mixture is then neutralized with a base, such as sodium bicarbonate.

-

The resulting salt is filtered off, and the filtrate is concentrated.

-

Cyanoacetaldehyde diethyl acetal is then isolated by vacuum distillation.

Step 2: Hydrolysis of Cyanoacetaldehyde Diethyl Acetal [8][9]

-

Cyanoacetaldehyde diethyl acetal is dissolved in an aqueous solution.

-

A catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) is added.

-

The mixture is stirred, and the progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, the reaction mixture is neutralized with a base.

-

The aqueous solution is extracted with an organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield cyanoacetaldehyde.

Caution: Cyanoacetaldehyde is a reactive and potentially hazardous compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of cyanoacetaldehyde, a molecule of fundamental importance in prebiotic chemistry. The existence of two stable conformers has been established through spectroscopic studies and computational modeling, with their geometric parameters now well-characterized. The outlined prebiotic pathway to cytosine highlights the significant role of cyanoacetaldehyde in the potential origins of RNA. Furthermore, the provided experimental protocols offer a practical basis for the laboratory synthesis of this key compound. Continued research into the reactivity and spectroscopic properties of cyanoacetaldehyde will undoubtedly provide deeper insights into the chemical evolution of life and open new avenues in synthetic organic chemistry.

References

- 1. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. deepdyve.com [deepdyve.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US3138616A - Synthesis of acetals of cyanoacetaldehyde - Google Patents [patents.google.com]

- 7. DE3641604A1 - Process for the synthesis of cyanoacetaldehyde acetals - Google Patents [patents.google.com]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Oxopropanenitrile (also known as cyanoacetaldehyde). As a versatile bifunctional molecule, it serves as a critical building block in organic synthesis, particularly for the construction of diverse heterocyclic systems with potential pharmacological applications.

Core Chemical and Physical Properties

This compound (C₃H₃NO) is a colorless liquid at room temperature characterized by the presence of both a nitrile and a ketone functional group.[1] This unique structure imparts significant reactivity, making it a valuable intermediate in various chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6162-76-1 | [1][2] |

| Molecular Formula | C₃H₃NO | [1][2][3] |

| Molecular Weight | 69.06 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Cyanoacetaldehyde | [1][2] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Boiling Point | 166.2 ± 23.0 °C at 760 mmHg | [3] |

| Flash Point | 54.3 ± 22.6 °C | [3] |

| Vapor Pressure | 1.8 ± 0.3 mmHg at 25°C | [3] |

| LogP | -0.68 | [3] |

| SMILES | C(C=O)C#N | [1] |

| InChI Key | ZMMOYIXZGHJMNI-UHFFFAOYSA-N | [1][2] |

Reactivity and Applications

The dual functionality of this compound allows it to participate in a wide array of chemical reactions, making it a cornerstone reagent in synthetic chemistry.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles.[1]

-

Condensation Reactions: It readily reacts with amines and alcohols to form imines and ethers, respectively.[1]

-

Cyclization: The compound is a key precursor for synthesizing a multitude of heterocyclic systems, including pyridines, pyrans, thiophenes, and thiazoles.[1][2] These reactions are often mediated by acids or bases.[1]

-

Gewald Reaction: It is a fundamental reactant in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[2]

Due to its versatility, this compound and its derivatives are extensively used in medicinal chemistry to create novel molecules with potential pharmacological activities, such as antimicrobial and anticancer properties.[1][2]

Experimental Protocols: Synthesis Methodologies

Several methods have been developed for the synthesis of this compound and its derivatives. The choice of method often depends on the desired scale, purity, and available starting materials.

Protocol 1: Electrophilic Cyanoacetylation of Heterocycles

This method provides a direct route for introducing a cyanoacetyl group onto heterocyclic and aromatic systems.[2]

-

Objective: To synthesize heterocyclic 3-oxopropanenitriles.

-

Reagents:

-

Heterocyclic or aromatic substrate

-

Cyanoacetic acid

-

Acetic anhydride or trifluoroacetic anhydride

-

Magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O) as a catalyst

-

-

Procedure:

-

Generate a mixed anhydride in situ by reacting cyanoacetic acid with an excess of acetic anhydride or trifluoroacetic anhydride.

-

In a separate reaction vessel, dissolve the heterocyclic substrate and the Mg(ClO₄)₂·2H₂O catalyst in a suitable solvent.

-

Add the freshly prepared mixed anhydride to the substrate solution.

-

The activated anhydride undergoes an electrophilic attack on the heterocyclic substrate.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an appropriate work-up and purification to isolate the desired this compound derivative.[4]

-

Protocol 2: Acylation of Active Nitriles

This approach involves the condensation of active nitriles, such as acetonitrile, with esters or lactones using a strong base.[2]

-

Objective: To synthesize various β-ketonitriles.

-

Reagents:

-

Acetonitrile (or other active nitrile)

-

Ester or lactone (e.g., ethyl cinnamate)

-

Potassium tert-butoxide (KOt-Bu)

-

Ethereal solvent (e.g., THF, diethyl ether)

-

-

Procedure:

-

In a flame-dried, inert-atmosphere flask, dissolve the active nitrile in the ethereal solvent.

-

Add potassium tert-butoxide to the solution to generate the nucleophilic nitrile anion.

-

Slowly add the ester or lactone to the reaction mixture at ambient temperature.

-

Allow the reaction to stir until completion, as monitored by TLC.

-

Perform an acidic work-up to neutralize the base and protonate the product.

-

Extract the product with an organic solvent and purify using techniques such as column chromatography or distillation. This method has been used to synthesize derivatives like 2-propyl-3-oxopropanenitrile with yields between 68% and 76%.[2]

-

Protocol 3: Lithium-Mediated Cyanation

This protocol utilizes a strong organolithium base to deprotonate acetonitrile, creating a highly nucleophilic species for reaction with electrophiles.[1]

-

Objective: To synthesize this compound derivatives from methyl esters.

-

Reagents:

-

Acetonitrile

-

n-Butyllithium (n-BuLi)

-

Methyl carboxylate ester

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Set up a reaction flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.

-

Add dry THF and acetonitrile to the flask.

-

Slowly add n-butyllithium to the solution. The strong base deprotonates acetonitrile to generate the lithiated nitrile species.[1]

-

After stirring for a short period, add the methyl carboxylate ester to the reaction mixture.

-

The lithiated nitrile undergoes nucleophilic addition to the ester carbonyl.[1]

-

Allow the reaction to proceed at -78 °C, then warm to room temperature.

-

Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution).

-

Extract the product and purify as required. This method offers excellent functional group tolerance and can proceed under mild conditions.[1]

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a this compound derivative, applicable to many of the protocols described.

Caption: Generalized workflow for the synthesis and purification of this compound derivatives.

Safety and Handling

This compound and its derivatives are harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][7]

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8] An eyewash station and safety shower should be readily accessible.[5]

-

Handling: Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin, eyes, and clothing.[5] Keep the compound away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9]

References

- 1. Buy this compound | 6162-76-1 [smolecule.com]

- 2. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]

- 3. This compound | CAS#:6162-76-1 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. 6162-76-1|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopropanenitrile, also known as cyanoacetaldehyde, is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its unique structure, possessing both a reactive ketone and a nitrile group, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] This technical guide provides a comprehensive overview of the chemical reactivity, functional group characteristics, and synthetic applications of this compound. Detailed experimental protocols for key reactions, quantitative data on synthesis and spectroscopic properties, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in drug discovery and chemical development.

Introduction

This compound (C₃H₃NO, MW: 69.06 g/mol ) is a β-ketonitrile that serves as a fundamental precursor in a variety of chemical transformations.[1] The juxtaposition of the electrophilic carbonyl carbon and the electron-withdrawing nitrile group on a short alkyl chain confers a unique reactivity profile, enabling its participation in nucleophilic additions, condensation reactions, and cyclizations.[1] Its utility is particularly pronounced in heterocyclic chemistry, where it is a key reactant in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes.[1] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties, highlighting their potential as scaffolds in drug discovery programs.[1]

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature with a characteristic odor.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃NO | [1][2] |

| Molecular Weight | 69.06 g/mol | [1][2] |

| CAS Number | 6162-76-1 | [1][2] |

| Boiling Point | 166.2 ± 23.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 54.3 ± 22.6 °C | |

| LogP | -0.68 |

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two functional groups. The gas-phase IR spectrum has been analyzed in the 4000–500 cm⁻¹ range.[1]

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2200–2250 | Strong, Sharp |

| C=O (Ketone) | 1630–1660 | Intense |

| C-H (Aliphatic) | 2800–3000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed experimental spectra for the parent this compound are not widely published, predicted ¹H and ¹³C NMR data, along with experimental data for representative derivatives, provide insight into its spectral features.

Predicted ¹H and ¹³C NMR Data for 3-Cyclopentyl-3-oxopropanenitrile

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂-CN | ~3.50 (s, 2H) | ~30.0 |

| -CH-(C=O) | ~2.80 (p, 1H) | ~50.0 |

| Cyclopentyl-H | ~1.55 - 1.95 (m, 8H) | ~26.0, ~28.5 |

| C=O | - | ~205.0 |

| CN | - | ~115.0 |

Experimental ¹H and ¹³C NMR Data for 3-(5-Bromo-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indole & Phenyl Protons | 7.23 - 8.41 (m) | 111.7 - 135.7 |

| -CH₂- (Alkyl Chain) | 1.60 - 4.22 (m) | 18.9, 25.6, 28.8, 29.6, 47.2 |

| -CH₂-CN | 3.80 (s) | 113.7 |

| C=O | - | 180.5 |

| C≡N | - | 114.8 |

| C≡C | - | 81.7, 88.8 |

Reactivity and Key Reactions

The reactivity of this compound is dominated by its two functional groups. The methylene protons alpha to both the carbonyl and nitrile groups are acidic and can be deprotonated to form a stabilized carbanion, which is a potent nucleophile.

3.1. Synthesis of this compound and its Derivatives

Several synthetic routes to β-ketonitriles are available, with the Claisen-type condensation being a classical and widely used method.

Claisen-type Condensation: This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. The base deprotonates the α-carbon of the nitrile, and the resulting carbanion attacks the carbonyl of the ester.

Experimental Protocol: Synthesis of 3-(Azepan-1-yl)-3-oxopropanenitrile

This protocol describes the N-acylation of azepane with ethyl cyanoacetate.

-

Materials: Azepane (1.0 eq), ethyl cyanoacetate (1.1 eq), toluene, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

Procedure:

-

Combine azepane, ethyl cyanoacetate, and toluene in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Heat the mixture to reflux (approx. 110-111 °C) and maintain for 12-18 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

-

| Reaction | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetonitrile + Ethyl 3-furancarboxylate | n-BuLi | THF/Hexane | -78 | 3 | 39 |

| Acetonitrile + Ethyl 3-furancarboxylate | NaH | Benzene | Reflux | 4 | 50 (for a pyridyl analogue) |

| Acetonitrile + Methyl 3-(dimethylamino)benzoate | NaH | Toluene | 0 to 110 | - | 57 |

| Acetonitrile + Esters/Lactones | KOt-Bu | Ethereal | Ambient | - | 68-76 |

| ω-Bromoacetophenone + NaCN/KCN | Phase-Transfer Catalyst | Toluene-Water/DMF-Water | Grinding | - | 70-80 |

3.2. Reactions of the Carbonyl Group

The ketone functionality undergoes typical nucleophilic addition reactions.

3.3. Reactions of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It is also a key participant in cycloaddition reactions.

3.4. Cyclization and Multicomponent Reactions

This compound is a valuable substrate for the synthesis of various heterocyclic systems.

Gewald Reaction: This is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an activated nitrile (like this compound), and elemental sulfur in the presence of a base. The reaction proceeds via an initial Knoevenagel condensation.

Experimental Protocol: General Procedure for Gewald Reaction

-

Materials: Aldehyde or ketone, this compound (or other activated nitrile), elemental sulfur, a base (e.g., morpholine, triethylamine), solvent (e.g., ethanol, DMF).

-

Procedure:

-

To a solution of the carbonyl compound and the activated nitrile in the chosen solvent, add the base.

-

Stir the mixture for a short period at room temperature.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the 2-aminothiophene.

-

Role in Drug Discovery and Biological Signaling

Derivatives of this compound have shown promise as bioactive molecules, particularly in the realm of anticancer drug discovery. While the direct role of the parent compound in signaling pathways is not well-established, its derivatives have been shown to inhibit key cellular signaling pathways implicated in cancer progression, such as the EGFR/PI3K/Akt/mTOR pathway.

The EGFR/PI3K/Akt/mTOR Signaling Pathway:

This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of many cancers. The pathway is initiated by the binding of a growth factor (e.g., EGF) to the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase.[5][6] This leads to a cascade of phosphorylation events, activating PI3K, which in turn activates Akt.[3][4][7] Activated Akt phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth.[8][9]

Experimental Workflow in Drug Discovery

The discovery of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow, from initial library synthesis to lead optimization.

Conclusion

This compound is a highly versatile and reactive molecule with significant applications in organic synthesis and medicinal chemistry. Its dual functionality allows for the construction of a diverse range of complex molecules, particularly heterocycles, which have shown promising biological activities. A thorough understanding of its reactivity, coupled with robust synthetic and screening methodologies, will continue to drive the discovery of novel therapeutics based on this valuable scaffold.

References

- 1. This compound|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 5. researchgate.net [researchgate.net]

- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Synthesis of 3-Oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route to 3-oxopropanenitrile, also known as cyanoacetaldehyde. Due to the inherent instability of the target compound, a direct, one-step synthesis from a stable precursor is not feasible. The most established and reliable method involves a two-step process: the formation of a stable acetal intermediate, followed by its hydrolysis to yield the desired β-ketonitrile. This document details the experimental protocols for this synthetic pathway, presents quantitative data in a structured format, and provides visualizations of the experimental workflow.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is effectively achieved through the protection of the aldehyde functionality of cyanoacetaldehyde as an acetal, which can be isolated and purified. The subsequent deprotection via hydrolysis yields the target molecule. The diethyl acetal, 3,3-diethoxypropanenitrile, is a commonly used intermediate in this process.

The overall synthetic transformation can be summarized as follows:

-

Acetal Formation: Synthesis of 3,3-diethoxypropanenitrile from a suitable starting material. A common precursor for this step is β-chloroacrylonitrile.

-

Hydrolysis: Conversion of 3,3-diethoxypropanenitrile to this compound under acidic conditions.

Experimental Protocols

Step 1: Synthesis of 3,3-Diethoxypropanenitrile (Cyanoacetaldehyde Diethyl Acetal)

This protocol is adapted from a patented procedure for the synthesis of cyanoacetaldehyde acetals.[1]

Reaction:

β-chloroacrylonitrile + Sodium Ethoxide → 3,3-diethoxypropanenitrile + Sodium Chloride

Materials and Reagents:

-

β-chloroacrylonitrile

-

Sodium ethoxide

-

Ethanol (absolute)

-

Glacial acetic acid

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared.

-

To a stirred solution of β-chloroacrylonitrile in absolute ethanol, the sodium ethoxide solution is added over a period of 45 minutes.

-

The reaction mixture is stirred at 30°C for an additional four hours.

-

The mixture is then neutralized to a phenolphthalein endpoint with glacial acetic acid.

-

The precipitated sodium chloride is removed by filtration.

-

The ethanol is evaporated from the filtrate, and the residual liquid is purified by distillation to yield 3,3-diethoxypropanenitrile.

Purification:

The crude product is purified by vacuum distillation.

Step 2: Hydrolysis of 3,3-Diethoxypropanenitrile to this compound

Reaction:

3,3-diethoxypropanenitrile + H₂O (in the presence of an acid catalyst) → this compound + 2 Ethanol

Materials and Reagents:

-

3,3-diethoxypropanenitrile

-

Dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

3,3-diethoxypropanenitrile is dissolved in an aqueous solution containing a catalytic amount of a strong acid.

-

The mixture is stirred at room temperature, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Gentle heating may be required to drive the reaction to completion.

-

Upon completion of the reaction, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The aqueous mixture is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield crude this compound.

Purification:

Purification of the final product can be challenging due to its reactivity. Techniques such as column chromatography on silica gel or recrystallization may be employed.[2] An initial aqueous work-up is often recommended to remove water-soluble impurities.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 3,3-Diethoxypropanenitrile

| Parameter | Value | Reference |

| Starting Material | β-chloroacrylonitrile | [1] |

| Reagent | Sodium ethoxide in ethanol | [1] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | 30°C | [1] |

| Reaction Time | 4 hours (post-addition) | [1] |

| Work-up | Neutralization with acetic acid, filtration | [1] |

| Purification | Distillation | [1] |

Table 2: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₃H₃NO | 69.06 | 71-73 |

| 3,3-Diethoxypropanenitrile | C₇H₁₃NO₂ | 143.18 | 91-93 / 11 mmHg |

Visualizations

References

Theoretical Analysis of 3-Oxopropanenitrile Conformers: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopropanenitrile (also known as cyanoacetaldehyde) is a molecule of significant interest due to its potential role in prebiotic chemistry and its presence in interstellar space.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and experimental studies on the conformational landscape of this compound. It consolidates findings from rotational spectroscopy and high-level quantum chemical calculations, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of the conformational isomers. This document is intended to serve as a core reference for researchers in computational chemistry, molecular modeling, and drug development.

Introduction

This compound (NCCH₂CHO) is a versatile organic molecule that can exist in different spatial arrangements, or conformations, due to rotation around its central carbon-carbon single bond.[1][2] Understanding the relative stability and structural parameters of these conformers is crucial for predicting its chemical reactivity, spectroscopic signature, and potential biological interactions. Theoretical calculations, validated by experimental data from rotational spectroscopy, have been instrumental in elucidating the conformational preferences of this molecule.[1][2]

Recent studies have successfully identified and characterized two primary conformers of this compound in the gas phase.[1][2] This guide will delve into the specifics of these conformers, presenting a detailed analysis of their properties and the methodologies used to determine them.

Conformational Landscape of this compound

Theoretical and experimental investigations have revealed the existence of two stable rotamers of this compound, designated as Conformer I and Conformer II.[1][2][4] These conformers arise from the rotation about the central C-C bond.

-

Conformer I: This is the more stable of the two conformers.[2] It possesses a gauche structure where the C–C–C–O dihedral angle is approximately 151°.[1][2]

-

Conformer II: This conformer is less stable than Conformer I and has a synperiplanar (or cis) conformation, with a C–C–C–O dihedral angle of 0°, giving it Cₛ symmetry.[1][2]

The energy difference between these two conformers has been determined both experimentally and through computational chemistry.

Quantitative Conformational Data

The following tables summarize the key quantitative data for the two conformers of this compound based on experimental measurements and theoretical calculations.

Table 1: Relative Energies of this compound Conformers

| Conformer | Experimental Energy Difference (kJ/mol) | Theoretical Energy Difference (kJ/mol) (MP2/aug-cc-pVTZ) |

| Conformer I | 0 (Reference) | 0 (Reference) |

| Conformer II | 2.9(8) | 3.3 |

Data sourced from Møllendal et al. (2012).[1][2]

Table 2: Rotational Constants and Dipole Moments

| Parameter | Conformer I | Conformer II |

| Rotational Constants (MHz) | ||

| A | 10091.4(14) | 12437.1403(12) |

| B | 2750.418(26) | 2470.92341(63) |

| C | 2217.151(26) | 2062.91549(59) |

| Dipole Moment Components (D) | ||

| µₐ | 0.45(5) | 0.817(8) |

| µₑ | 3.28(5) | 3.254(10) |

| µₜₒₜₐₗ | 3.31(5) | 3.355(10) |

Data sourced from Møllendal et al. (2012).[1][2]

Experimental and Computational Protocols

The characterization of this compound conformers has been achieved through a synergistic approach combining rotational spectroscopy and quantum chemical calculations.

Experimental Methodology: Rotational Spectroscopy

The rotational spectrum of this compound was investigated in the 19.5–80.5 GHz and 150–500 GHz spectral regions.[1][2] A Stark-modulation microwave spectrometer was utilized for the measurements in the lower frequency range, while a millimeter-wave spectrometer was employed for the higher frequencies.[2] Relative intensity measurements of the rotational transitions were used to determine the energy difference between the two conformers.[2]

Computational Methodology: Quantum Chemical Calculations

To complement the experimental work, high-level ab initio and density functional theory (DFT) calculations were performed.[1][4] The primary computational methods employed were:

-

DFT: B3LYP functional with large basis sets.

-

Ab initio: Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single and Double excitations (CCSD) using large basis sets such as aug-cc-pVTZ.[2]

These calculations were crucial for:

-

Predicting the structures and relative energies of the conformers.

-

Calculating spectroscopic parameters to aid in the assignment of the experimental rotational spectrum.

-

Mapping the potential energy surface for the rotation around the central C-C bond.

Conclusion

The conformational landscape of this compound is dominated by two rotamers, a more stable gauche conformer (I) and a less stable synperiplanar conformer (II).[1][2] The precise characterization of these conformers through a combination of rotational spectroscopy and high-level quantum chemical calculations provides a solid foundation for understanding the fundamental properties of this important molecule. The data and methodologies presented in this guide are essential for researchers working on prebiotic chemistry, astrochemistry, and the rational design of molecules with specific conformational properties.

References

Spectroscopic Profile of 3-Oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Oxopropanenitrile (also known as cyanoacetaldehyde), a key building block in organic synthesis. Due to the limited availability of direct experimental spectra for the parent compound, this guide incorporates data from closely related derivatives and predicted values to offer a thorough analytical profile. The information herein is intended to support identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple, primarily showing signals for the methylene (-CH₂-) and aldehydic (-CHO) protons. In derivatives of this compound, the methylene protons adjacent to the carbonyl and nitrile groups typically appear as a singlet in the range of δ 3.80-3.87 ppm [1]. The aldehydic proton is expected to be significantly deshielded, appearing further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. Based on data from derivatives, the characteristic chemical shifts for the functional groups in a this compound framework are as follows: the nitrile carbon (C≡N) resonates in the region of δ 114-120 ppm , and the carbonyl carbon (C=O) is typically found further downfield around δ 180 ppm [1]. The methylene carbon (-CH₂-) signal is also expected in the spectrum.

Table 1: Summary of NMR Spectroscopic Data for this compound Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Methylene (-CH₂-) | 3.80 - 3.87[1] |

| ¹³C | Carbonyl (C=O) | ~180[1] |

| ¹³C | Nitrile (C≡N) | 114 - 120[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups. The gas-phase IR spectrum of this compound has been recorded and analyzed, providing valuable data for its characterization. The key vibrational frequencies are associated with the nitrile, carbonyl, and C-H bonds.

Table 2: Summary of IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| C≡N | Stretch | 2260 - 2220 |

| C=O | Stretch | 1740 - 1690 |

| C-H | Stretch | 3000 - 2800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₃H₃NO, Molecular Weight: 69.06 g/mol ), the mass spectrum would show a molecular ion peak and various fragment ions. While a specific experimental mass spectrum for the parent compound is not detailed in the readily available literature, general fragmentation patterns for aldehydes and nitriles can be predicted. Common fragmentation would likely involve the loss of small, stable molecules or radicals such as CO, HCN, or CHO.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 69 | [M]⁺ (Molecular Ion) |

| 41 | [M - CO]⁺ |

| 42 | [M - HCN]⁺ |

| 40 | [M - CHO]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared. For gas-phase spectroscopy, the sample is introduced into a gas cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low ppm or ppb range, depending on the sensitivity of the instrument.

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a common technique.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Spectroscopic Analysis Workflow for this compound.

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of β-Ketonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of β-ketonitriles, a class of organic compounds that have become indispensable intermediates in synthetic and medicinal chemistry. From their early discovery to their role in the synthesis of a wide array of pharmaceuticals, this document provides a comprehensive overview of the key milestones, synthetic methodologies, and the pioneering scientists behind these advancements.

A Historical Timeline: From Foundational Reactions to Modern Synthesis

The journey of β-ketonitriles is intrinsically linked to the development of fundamental organic reactions. The timeline below highlights the key discoveries that have shaped our understanding and application of these versatile molecules.

-

1896: The Italian chemist Icilio Guareschi reports the synthesis of pyridine derivatives through the condensation of cyanoacetic esters with β-dicarbonyl compounds in the presence of ammonia. This reaction, later known as the Guareschi-Thorpe condensation , laid the groundwork for the use of cyano-activated methylene groups in heterocyclic synthesis.[1][2][3]

-

1904: Sir Jocelyn Field Thorpe , a prominent British chemist, publishes his seminal work on the self-condensation of aliphatic nitriles catalyzed by a base to form enamines, a reaction now known as the Thorpe reaction .[4][5] This discovery was a significant step forward in understanding the reactivity of nitriles and their ability to form new carbon-carbon bonds.[6]

-

1933: The German chemist and Nobel laureate Karl Ziegler reports an intramolecular version of the Thorpe reaction, the Thorpe-Ziegler reaction . This method utilizes dinitriles to synthesize large ring systems, which are then hydrolyzed to form cyclic ketones.[5][7][8] Ziegler's work expanded the synthetic utility of nitrile condensations to the realm of macrocycles.[9]

-

Mid-20th Century: The value of β-ketonitriles as synthetic intermediates becomes increasingly recognized. Their ability to undergo a variety of transformations makes them key building blocks for a range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, which form the core of many pharmaceuticals.[10][11][12]

-

Late 20th and Early 21st Century: The development of modern synthetic methods, including new catalysts and reaction conditions, leads to more efficient and versatile syntheses of β-ketonitriles. These advancements facilitate their use in the burgeoning field of drug discovery and development.[13]

Key Synthetic Methodologies: A Quantitative Overview

The synthesis of β-ketonitriles has evolved significantly since their discovery. The following tables summarize quantitative data for some of the key historical and modern synthetic methods.

Table 1: Classical Condensation Reactions for β-Ketonitrile Synthesis

| Reaction Name | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thorpe Reaction (Self-condensation) | Phenylacetonitrile | Phenylacetonitrile | Sodium ethoxide | Ethanol | Reflux | Not specified | [14] |

| Acylation of Nitriles | Ethyl benzoate | Acetonitrile | Sodium ethoxide | Toluene | 105-110 | 68 | PrepChem.com |

| Acylation of Nitriles | Methyl 4-fluorobenzoate | Acetonitrile | Sodium metal | Acetonitrile/Ether | -30 to 0 | >93 | Google Patents |

Table 2: Thorpe-Ziegler Intramolecular Cyclization

| Dinitrile Substrate | Base | Solvent | Temperature (°C) | Product Ring Size | Yield (%) | Reference |

| Adiponitrile | Sodium ethoxide | Ethanol | Reflux | 5 | Not specified | [15] |

| Pimelonitrile | Sodium ethoxide | Ethanol | Reflux | 6 | Not specified | [15] |

| Suberonitrile | Sodium ethoxide | Ethanol | Reflux | 7 | Not specified | [15] |

Table 3: Guareschi-Thorpe Pyridine Synthesis

| Cyano-component | 1,3-Dicarbonyl | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cyanoacetamide | Ethyl acetoacetate | Ammonia | Ethanol | Reflux | Not specified |[16] | | Ethyl cyanoacetate | Acetylacetone | Ammonium carbonate | Water/Ethanol | 80 | 95 |[17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key historical experiments in the synthesis of β-ketonitriles, compiled from various sources to provide a practical guide for the modern researcher.

Protocol 1: Synthesis of Benzoylacetonitrile (Acylation of a Nitrile)

This protocol is a representative example of the acylation of a nitrile with an ester, a fundamental method for preparing β-ketonitriles.

Materials:

-

Ethyl benzoate

-

Acetonitrile (dry)

-

Sodium ethoxide

-

Toluene (dry)

-

Water

-

Hydrochloric acid (concentrated)

-

Ethyl ether

Procedure:

-

To a suspension of sodium ethoxide (0.500 mole) in dry toluene (200 mL) in a flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl benzoate (0.500 mole) and dry acetonitrile (0.60 mole).

-

Heat the mixture to 105-110 °C and stir vigorously for 29 hours. The mixture will become viscous during this time.

-

Cool the reaction mixture to room temperature.

-

Add water (300 mL) to the mixture and wash with ethyl ether (2 x 100 mL) to remove unreacted starting materials and byproducts.

-

Separate the aqueous layer and acidify it to a pH of 5-6 with concentrated hydrochloric acid.

-

Collect the resulting crystalline precipitate by suction filtration.

-

Wash the precipitate with two portions of water and air-dry to obtain benzoylacetonitrile.

Expected Yield: Approximately 68%.

Protocol 2: The Thorpe-Ziegler Reaction: Synthesis of a Cyclic α-Cyanoketone

This generalized protocol illustrates the intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which is then hydrolyzed to the corresponding cyclic ketone.

Materials:

-

A long-chain α,ω-dinitrile (e.g., adiponitrile)

-

A strong base (e.g., sodium ethoxide, sodium amide, or lithium N-methylanilide)

-

An inert solvent (e.g., benzene, toluene, or xylene)

-

Aqueous acid (e.g., hydrochloric acid or sulfuric acid)

Procedure:

-

In a flask equipped with a reflux condenser and a stirrer, dissolve the dinitrile in the inert solvent.

-

Add the strong base to the solution. The reaction is often carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the evolution of ammonia if sodium amide is used as the base.

-

After the reaction is complete, cool the mixture and carefully add it to a cold aqueous acid solution. This will hydrolyze the intermediate β-enaminonitrile.

-

Extract the aqueous layer with an organic solvent (e.g., ether).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude cyclic ketone.

-

The crude product can be further purified by distillation or recrystallization.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for the synthesis of β-ketonitriles.

Caption: The reaction mechanism of the Thorpe-Ziegler reaction.

Caption: A simplified mechanism of the Guareschi-Thorpe pyridine synthesis.

Caption: A general experimental workflow for β-ketonitrile synthesis.

The Role of β-Ketonitriles in Drug Development

β-Ketonitriles are not merely academic curiosities; they are crucial building blocks in the synthesis of a vast array of pharmaceutical compounds. Their inherent reactivity allows for the construction of complex heterocyclic scaffolds that are prevalent in many drug molecules.

-

Antiparasitic Agents: β-Ketonitriles are key intermediates in the synthesis of diaminopyrimidines, a class of compounds that have shown promise as inhibitors of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in parasites like Leishmania. By targeting these essential enzymes, these drugs can effectively kill the parasite.

-

Heterocyclic Pharmaceuticals: The ability of β-ketonitriles to participate in cyclization reactions makes them invaluable for the synthesis of pyridines, pyrimidines, and pyrazoles. These heterocycles are found in a wide range of drugs, including anti-inflammatory agents, anticancer drugs, and central nervous system modulators.[4][10][11][12]

The historical journey of β-ketonitriles, from their discovery in the late 19th and early 20th centuries to their current-day applications, showcases the enduring importance of fundamental organic chemistry in the advancement of science and medicine. The foundational work of chemists like Guareschi, Thorpe, and Ziegler continues to provide the tools for modern researchers to develop new and life-saving therapeutics.

References

- 1. BJOC - Icilio Guareschi and his amazing “1897 reaction” [beilstein-journals.org]

- 2. Guareschi-Thorpe Condensation [drugfuture.com]

- 3. Italian Chemists’ Contributions to Named Reactions in Organic Synthesis: An Historical Perspective [mdpi.com]

- 4. Jocelyn Field Thorpe - Wikipedia [en.wikipedia.org]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. nobelprize.org [nobelprize.org]

- 8. Karl Ziegler - Wikipedia [en.wikipedia.org]

- 9. plasticshof.org [plasticshof.org]

- 10. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chim.it [chim.it]

- 12. baranlab.org [baranlab.org]

- 13. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 17. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopropanenitrile, also known as cyanoacetaldehyde, is a highly versatile and reactive building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive carbonyl group and an activated nitrile group, makes it an ideal precursor for the construction of a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including pyridines, pyrimidines, pyrazoles, and thiophenes, utilizing this compound and its derivatives. The methodologies presented herein are foundational for applications in medicinal chemistry and drug discovery, where such heterocyclic motifs are prevalent.

Core Applications of this compound in Heterocyclic Synthesis

This compound serves as a valuable C3 synthon in various cyclization and condensation reactions. Its utility is particularly pronounced in multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple precursors.

Pyridine Synthesis

Substituted pyridines are among the most important heterocyclic scaffolds in the pharmaceutical industry. This compound is a key component in several pyridine syntheses, including modifications of the classical Hantzsch and Bohlmann-Rahtz syntheses. Multicomponent reactions involving an aldehyde, this compound, and an enamine or an active methylene compound in the presence of an ammonia source are particularly effective for the construction of polysubstituted pyridines.[2][3][4]

Pyrimidine Synthesis

The pyrimidine core is fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil. Synthetically, this compound can be employed in the construction of the pyrimidine ring through condensation reactions with urea, guanidine, or amidines. These reactions typically proceed via an initial condensation at the carbonyl group of this compound, followed by cyclization involving the nitrile moiety.

Pyrazole Synthesis

Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a broad spectrum of biological activities. The synthesis of pyrazoles from this compound is readily achieved through condensation with hydrazine or its derivatives. The reaction proceeds by initial formation of a hydrazone at the carbonyl group, followed by intramolecular cyclization onto the nitrile group. This method allows for the regioselective synthesis of a variety of substituted pyrazoles.[5][6][7]

Thiophene Synthesis (Gewald Reaction)

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1][8] this compound can serve as the active methylene component, reacting with a ketone or aldehyde and elemental sulfur in the presence of a base. This reaction is highly efficient and provides access to a wide range of substituted thiophenes, which are important intermediates in the synthesis of pharmaceuticals and electronic materials.[9]

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds from this compound and its derivatives under different reaction conditions.

Table 1: Synthesis of Substituted Pyridines via Multicomponent Reactions

| Aldehyde | Active Methylene Compound | Ammonia Source | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | This compound | Ammonium acetate | Piperidine | Ethanol | 6 | 85 |

| 4-Chlorobenzaldehyde | This compound | Ammonium acetate | Piperidine | Ethanol | 5 | 92 |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ammonium acetate | - | Acetic acid | 8 | 78 |

| Benzaldehyde | Malononitrile | Ammonium acetate | L-proline | Ethanol | 4 | 90 |

Table 2: Synthesis of 2-Aminothiophenes via the Gewald Reaction

| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexanone | This compound | Morpholine | Ethanol | 50 | 2 | 88 |

| Acetone | This compound | Triethylamine | Methanol | Reflux | 3 | 75 |

| Propiophenone | Malononitrile | Morpholine | DMF | 60 | 2.5 | 91 |

| Cyclopentanone | Ethyl cyanoacetate | Triethylamine | Ethanol | 50 | 2 | 85 |

Table 3: Microwave-Assisted Synthesis of Heterocycles

| Heterocycle | Reactants | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |

| Pyranopyrazole | Benzaldehyde, Malononitrile, Hydrazine, Ethyl acetoacetate | SnCl₂ | - | 300 | 25 | 88 |

| Dihydropyridine | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | - | Ethanol | 400 | 5 | 95 |

| Pyrazole | 1,3-Diketone, Phenylhydrazine | Acetic acid | DMF | 250 | 10 | 92 |

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Substituted Pyridines

This protocol describes a general method for the synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (20 mL)

-

Piperidine (catalytic amount)

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general procedure for the synthesis of 2-aminothiophene-3-carbonitriles.

Materials:

-

Ketone or aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Elemental sulfur (1.1 mmol)

-

Morpholine or triethylamine (2.0 mmol)

-

Ethanol or Methanol (25 mL)

Procedure:

-

In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ketone or aldehyde (1.0 mmol), this compound (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (25 mL).

-